2-Chloro-4-[3-(trifluoromethyl)phenyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-[3-(trifluoromethyl)phenyl]benzonitrile is an organic compound that features a trifluoromethyl group, a chloro group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[3-(trifluoromethyl)phenyl]benzonitrile can be achieved through several methods. One common approach involves the reaction of 3-(trifluoromethyl)chlorobenzene with cyanogen bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired benzonitrile compound.
Another method involves the use of 3-(trifluoromethyl)chlorobenzene as a starting material, which undergoes a nucleophilic substitution reaction with sodium cyanide in the presence of a phase transfer catalyst. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the implementation of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-[3-(trifluoromethyl)phenyl]benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Electrophilic Aromatic Substitution: The trifluoromethyl group can activate the aromatic ring towards electrophilic substitution reactions, such as nitration or sulfonation.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used in the presence of a polar aprotic solvent like dimethylformamide.
Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid can be used under controlled temperature conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzonitriles with various functional groups.
Electrophilic Aromatic Substitution: Formation of nitro or sulfonated derivatives.
Reduction: Formation of primary amines.
Scientific Research Applications
2-Chloro-4-[3-(trifluoromethyl)phenyl]benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-[3-(trifluoromethyl)phenyl]benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Additionally, the nitrile group can form hydrogen bonds with target proteins, influencing their activity and function. The chloro group can also participate in halogen bonding, further modulating the compound’s interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)benzonitrile
- 2-Chloro-4-(trifluoromethyl)phenylamine
- 2,6-Dichloro-4-(trifluoromethyl)phenylamine
- 2-Chloro-4-(trifluoromethyl)phenyl isocyanate
Uniqueness
2-Chloro-4-[3-(trifluoromethyl)phenyl]benzonitrile is unique due to the presence of both a trifluoromethyl group and a nitrile group on the aromatic ring. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity towards nucleophiles and electrophiles. Additionally, the compound’s ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-chloro-4-[3-(trifluoromethyl)phenyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF3N/c15-13-7-10(4-5-11(13)8-19)9-2-1-3-12(6-9)14(16,17)18/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGRGYSIYSKCNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10737653 |
Source
|
Record name | 3-Chloro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10737653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154606-29-8 |
Source
|
Record name | 3-Chloro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10737653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.